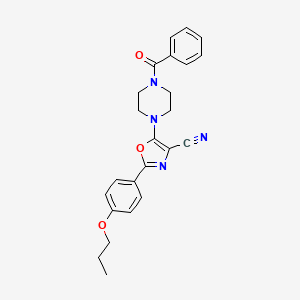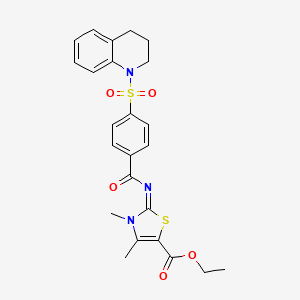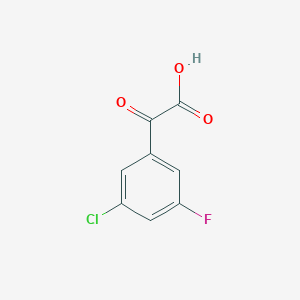
5-(4-Benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPOC is a small molecule that belongs to the family of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization
Research in the field of medicinal chemistry has explored the structural optimization of chemical compounds similar to 5-(4-Benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile for enhanced biological activity and solubility. For instance, the study by Collins et al. (1998) delved into optimizing the phenyl alkyl ether moiety of PPARgamma agonists, demonstrating the impact of structural modifications on the compounds' solubility and potency (Collins et al., 1998). This kind of research highlights the ongoing efforts to refine chemical structures for better therapeutic outcomes.
Novel Compound Synthesis
The synthesis of novel compounds utilizing 5-amino-2-phenyloxazole-4-carbonitrile as a building block showcases the versatility of this chemical framework. Lemaire et al. (2015) reported the creation of a range of molecules, including pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, underscoring the chemical's utility in generating diverse molecular architectures (Lemaire et al., 2015).
Antimicrobial Activity
Research into the antimicrobial properties of compounds structurally related to this compound has yielded promising results. Al‐Azmi and Mahmoud (2020) synthesized novel derivatives and evaluated their effectiveness against microbial agents, contributing to the search for new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).
Anticancer Evaluation
The synthesis of new derivatives and their evaluation for anticancer activity represents another vital area of research. Kachaeva et al. (2018) examined 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their potential as anticancer agents, demonstrating the ongoing effort to identify novel therapeutics (Kachaeva et al., 2018).
Antioxidant Properties
Investigations into the antioxidant capabilities of related compounds highlight the breadth of research applications. Salem and Errayes (2016) synthesized novel pyrimidine-containing heterocycles and assessed their antioxidant activity, contributing to our understanding of these compounds' potential health benefits (Salem & Errayes, 2016).
Eigenschaften
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-16-30-20-10-8-18(9-11-20)22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFOSBYVLASBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2688690.png)
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2688701.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)


![5,6-dichloro-N-cyclopropyl-N-[1-(pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2688710.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2688712.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)